molecular formula C10H10O5 B8302586 Monomethyl-2-methoxyisophthalic acid

Monomethyl-2-methoxyisophthalic acid

Cat. No. B8302586
M. Wt: 210.18 g/mol
InChI Key: CNUZJIPDYNRVJH-UHFFFAOYSA-N
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Patent
US06406297B1

Procedure details

An aqueous solution of sodium hydroxide (5M, 100 mL) was added under cooling to a solution of 5 (0.5 mol) in methanol (1.5 L). The mixture was stirred for 3 days at room temperature. The solvents were removed under reduced pressure and the residue dissolved in hot acetone (2 L). A thick paste precipitated from the acetone solution overnight (room temperature). TLC reveals that the upper acetone solution mainly contained the starting diester and the mono-sodium salt of the acid and that the lower paste was a mixture of the mono- and disodium salt of the acid. Acetone was removed from both fractions and the chromatographic separation on a gradient flash silica gel column (0-3% methanol in CH2Cl2) of both fractions gave 40 g the desired product. Yield 63%. 1H NMR (500 MHz, CDCl3, 25° C.), δ: 3.913 (s, 3H, OCH3), 3.982 (s, 3H OCH3), 7.252 (t, J=7.75, 1H, ArH), 7.991 (d, J=7.5, 1H, ArH), 8.166 (d, J=7.5, 1H, ArH). 13C NMR (500 MHz, CDCl3, 25° C.), δ: 52.48, 64.09, 124.10, 125.67, 136.38, 136.49, 159.76, 165.46, 167.69.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:18])[C:6]1[CH:15]=[CH:14][CH:13]=[C:8]([C:9]([O:11]C)=[O:10])[C:7]=1[O:16][CH3:17].[CH3:19]O>>[CH3:19][C:14]1[CH:13]=[C:8]([C:9]([OH:11])=[O:10])[C:7]([O:16][CH3:17])=[C:6]([CH:15]=1)[C:5]([OH:4])=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
COC(C1=C(C(C(=O)OC)=CC=C1)OC)=O
Name
Quantity
1.5 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in hot acetone (2 L)
CUSTOM
Type
CUSTOM
Details
A thick paste precipitated from the acetone solution overnight (room temperature)
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
a mixture of the mono- and disodium salt of the acid
CUSTOM
Type
CUSTOM
Details
Acetone was removed from both fractions
CUSTOM
Type
CUSTOM
Details
the chromatographic separation on a gradient flash silica gel column (0-3% methanol in CH2Cl2) of both fractions

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC=1C=C(C(=C(C(=O)O)C1)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.